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Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

Cat. No.: B573885
M. Wt: 892.9 g/mol
InChI Key: JYCBGGJXIFZMBU-GJBCSVNNSA-N
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Description

Overview of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are invaluable in modern biochemistry for the continuous and sensitive assay of protease activity. These substrates are engineered peptides that are initially non-fluorescent or exhibit low fluorescence. The core principle behind their function lies in a phenomenon known as Förster Resonance Energy Transfer (FRET).

A typical FRET-based fluorogenic substrate consists of a peptide sequence that is recognized and cleaved by a specific protease. Attached to this peptide are two key chemical groups: a fluorescent reporter group (fluorophore) and a quenching group (quencher). In the intact substrate, the quencher is in close proximity to the fluorophore, absorbing the energy that the fluorophore would otherwise emit as light. This results in a quenched, low-fluorescence state.

When a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation eliminates the quenching effect, leading to a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme. This method allows for highly sensitive and continuous monitoring of enzymatic reactions, which is crucial for determining kinetic parameters and for high-throughput screening of enzyme inhibitors.

Significance of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in Protease Research

The specific peptide sequence of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH makes it a highly selective substrate for the metalloendopeptidase Thimet oligopeptidase (TOP) (EC 3.4.24.15). nih.govmedchemexpress.comresearchgate.net TOP is a crucial enzyme involved in the metabolism of a variety of bioactive peptides, and its dysregulation has been implicated in several physiological and pathological processes.

The use of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH has been pivotal in characterizing the enzymatic activity and substrate specificity of TOP. Upon cleavage of the Gly-Pro bond by TOP, the fluorophore, 7-methoxycoumarin-4-acetyl (Mca), is liberated from the quenching effects of the 2,4-dinitrophenyl (Dnp) group attached to the D-lysine residue, resulting in a measurable increase in fluorescence. nih.gov This specific and sensitive assay has enabled detailed kinetic studies of TOP, including the determination of its Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat).

Research utilizing this substrate has provided significant insights into the structure-function relationship of TOP. For instance, studies have employed this probe to investigate the roles of specific amino acid residues in the active site of the enzyme. medchemexpress.com Furthermore, it has been used to study the redox sensitivity of TOP from different organisms, such as Arabidopsis thaliana, revealing that the enzyme's activity can be modulated by the cellular redox state. It has also been instrumental in probing the conformational changes that TOP undergoes during its catalytic cycle.

Detailed Research Findings

The utility of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is underscored by the specific data it has helped generate in various research contexts. The following tables summarize key properties of the compound and its application in enzymatic assays.

Chemical and Physical Properties of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
PropertyValueSource
Molecular FormulaC42H52N8O14PubChem
Molecular Weight892.9 g/molPubChem
Fluorophore (Mca) Excitation Wavelength~328 nmGeneral Knowledge
Fluorophore (Mca) Emission Wavelength~393 nmGeneral Knowledge
Reported Applications in Thimet Oligopeptidase (TOP) Research
Study FocusEnzyme SourceKey FindingReference
Determination of TOP activity and active site residuesNot specified in abstractUsed as a substrate to characterize wild-type and mutant TOP, identifying key catalytic residues.Cummins et al., 1999, J Biol Chem
Redox sensitivity of TOPArabidopsis thalianaDemonstrated that the catalytic activity of plant TOPs is sensitive to redox potential. nih.gov
Conformational states of TOPNot specified in abstractUtilized as a FRET substrate to probe the conformational changes of TOP in solution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52N8O14 B573885 Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

Properties

IUPAC Name

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBGGJXIFZMBU-GJBCSVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Thimet Oligopeptidase Thop1 Enzymatic Studies

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH as a Specific Substrate for THOP1 Activity Determination

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is widely recognized as a specific and highly fluorescent substrate for quantifying the activity of THOP1 (also known as EC 3.4.24.15). bachem.com Its design allows for a continuous and sensitive assay suitable for purified enzyme preparations and potentially for use in cell lysates under specific conditions. The cleavage of this substrate by THOP1 yields the fluorescent product Mca-Pro-Leu-OH, allowing for the direct measurement of enzyme kinetics. bachem.com The specificity of this substrate is crucial for distinguishing THOP1 activity from that of other proteases that may be present in a biological sample.

Kinetic Characterization of THOP1 utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

The use of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH has been instrumental in determining the kinetic parameters of THOP1, providing insights into its catalytic efficiency. In general, THOP1 interacts with its substrates with a relatively high affinity, as indicated by Michaelis-Menten constant (KM) values typically ranging from 0.2 to 10 µM. nih.govresearchgate.net The turnover rate (kcat) for most substrates is in the range of 6 to 60 min-1. nih.govresearchgate.net

More specific kinetic data has been obtained using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, sometimes referred to as QFS in literature. For instance, studies on wild-type (WT) THOP1 and its mutants have utilized this substrate to elucidate the enzyme's kinetic behavior. nih.gov The kinetic parameters are typically determined by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.net

Kinetic Parameters of THOP1 with Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
EnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)
WT THOP11.5 ± 0.21.8 ± 0.11.2 x 106

This table presents representative kinetic data for wild-type THOP1 with the substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, as derived from scientific literature. nih.gov Values are presented as mean ± standard deviation.

Assay Development and Optimization for THOP1 Activity with Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

The development of a robust and reproducible assay is critical for studying enzyme function. A standardized protocol for measuring THOP1 activity using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH has been established and is utilized in various research settings. novusbio.comrndsystems.com The assay is typically performed in a microplate format, allowing for high-throughput analysis. novusbio.comrndsystems.com

Key components and conditions for a typical THOP1 activity assay are outlined below:

Standard Protocol for THOP1 Activity Assay
ComponentDescription/Concentration
Assay Buffer25 mM Tris, 150 mM NaCl, pH 7.5 novusbio.comrndsystems.com
EnzymeRecombinant Human THOP1 (rhTHOP1) at a working concentration of, for example, 0.5 ng/µL novusbio.comrndsystems.com
SubstrateMca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, typically from a stock solution in DMSO, diluted to a working concentration of 20 µM in assay buffer. novusbio.comrndsystems.com The final concentration in the assay is often 10 µM. rndsystems.com
PlateBlack microtiter plate suitable for fluorescence measurements. novusbio.comrndsystems.com
InstrumentationFluorescent plate reader. novusbio.comrndsystems.com
WavelengthsExcitation: 320 nm, Emission: 405-420 nm nih.govnovusbio.comrndsystems.com
ProcedureThe reaction is initiated by adding the substrate to the enzyme solution. Fluorescence is monitored kinetically over a set period, for example, 5 minutes. novusbio.comrndsystems.com

Optimization of this assay may involve adjusting the concentrations of the enzyme and substrate to ensure linear reaction rates and substrate concentrations around the KM value for accurate kinetic measurements. Additionally, pre-incubation of the enzyme with reducing agents like dithiothreitol (B142953) (DTT) may be necessary, as THOP1 activity can be influenced by its redox state. nih.gov

Investigation of THOP1 Regulation and Modulators through Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Cleavage

The cleavage of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH serves as a reliable readout for investigating the factors that regulate THOP1 activity, including inhibitors and activators. For example, this substrate has been used to screen for and characterize inhibitors of THOP1. In one study, the inhibitory constant (Ki) for a compound known as JA-2 was determined by measuring its effect on the hydrolysis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH by THOP1. nih.gov

Furthermore, this substrate has been employed to study the impact of the cellular redox environment on THOP1 function. The activity of Arabidopsis THOP1 (TOP1 and TOP2) was assessed using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in the presence of varying ratios of reduced and oxidized dithiothreitol (DTT) and glutathione (B108866) (GSH/GSSG). nih.gov These experiments revealed that the catalytic activity of plant THOP1 is sensitive to redox changes, with oxidation leading to a marked increase in enzyme activity. nih.gov This highlights the utility of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in elucidating complex regulatory mechanisms of THOP1. The development of high-throughput screening (HTS) assays using FRET substrates like this one provides a platform for the discovery of novel small-molecule modulators of THOP1. nih.govnih.gov

Applications in Neurolysin Nly Enzymatic Studies

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH as a Substrate for Neurolysin Activity Determination

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is widely employed to determine the enzymatic activity of neurolysin. The peptide contains a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), at its N-terminus and a quenching group, 2,4-dinitrophenyl (Dnp), attached to the side chain of the D-lysine residue. In the intact peptide, the close proximity of the Dnp group to the Mca group results in the quenching of the Mca fluorescence through Förster Resonance Energy Transfer (FRET).

Neurolysin recognizes and cleaves the Gly-Pro bond within the peptide sequence. This cleavage separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the neurolysin activity in the sample. This principle allows for a continuous and highly sensitive assay to quantify the enzyme's catalytic action. Upon cleavage, the fluorescent product generated is Mca-Pro-Leu-OH. nih.gov

Kinetic Analysis of Neurolysin utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

The use of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH has been instrumental in characterizing the kinetic parameters of neurolysin. By measuring the initial rates of substrate hydrolysis at various substrate concentrations, researchers can determine key kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

A study utilizing a closely related substrate, Mcc-Pro-Leu-Gly-Pro-D-Lys-Dnp (where Mcc is 3-carboxy-7-methoxycoumarin), determined the Km of neurolysin (endopeptidase 24.16) to be approximately 26 µM. While the Mca and Mcc fluorophores differ slightly, this value provides a valuable estimate of the affinity of neurolysin for this class of substrates. Kinetic studies are crucial for understanding how the enzyme interacts with its substrates and how its activity is modulated by inhibitors or activators.

Kinetic ParameterReported Value (for a similar substrate)Significance
Km ~26 µMRepresents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
kcat Not explicitly reportedRepresents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. It can be calculated from Vmax if the enzyme concentration is known.

Table 1: Kinetic parameters of neurolysin with a fluorogenic substrate similar to Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH.

Assay Methodologies for Neurolysin Activity using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

The determination of neurolysin activity using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is typically performed using a continuous fluorometric assay. This method offers high sensitivity and convenience, allowing for real-time monitoring of the enzymatic reaction.

A typical assay involves the following steps:

Incubation of a known concentration of neurolysin with the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate in a suitable buffer.

Continuous measurement of the increase in fluorescence intensity over time using a fluorometer.

The excitation and emission wavelengths for the Mca fluorophore are typically around 320-328 nm and 393-420 nm, respectively.

This methodology is highly adaptable and can be used in various formats, including 96-well plates for high-throughput screening of potential neurolysin inhibitors or activators.

ParameterTypical Value/Condition
Substrate Concentration Variable, often around the Km value
Excitation Wavelength (λex) 320-328 nm
Emission Wavelength (λem) 393-420 nm
Assay Format Continuous monitoring in a fluorometer or microplate reader

Table 2: Typical assay conditions for measuring neurolysin activity using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH.

Studies on Neurolysin's Biological Roles via Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Hydrolysis

The hydrolysis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH serves as a valuable tool to investigate the biological roles of neurolysin. By providing a reliable method to measure the enzyme's activity, this substrate has been used in studies exploring the function of neurolysin in various physiological and pathological processes.

For instance, this fluorogenic substrate has been utilized in the screening for and characterization of small-molecule activators of neurolysin. nih.gov These activators are being investigated for their therapeutic potential in conditions such as ischemic stroke, where neurolysin is believed to play a neuroprotective role. nih.gov By measuring the enhancement of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH hydrolysis in the presence of these compounds, researchers can identify and optimize molecules that may ultimately be developed into novel therapies.

Furthermore, the assay can be adapted to measure neurolysin activity in biological samples, such as brain tissue homogenates, to understand how the enzyme's activity is altered in different disease states. This provides a direct link between the biochemical activity of neurolysin, as measured by the hydrolysis of its synthetic substrate, and its potential roles in health and disease.

Broader Applications and Specificity of Mca Pro Leu Gly Pro D Lys Dnp Oh in Protease Research

Differential Protease Activity Profiling with Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is a highly specific FRET (Fluorescence Resonance Energy Transfer) substrate, primarily utilized for determining the activity of thimet oligopeptidase (TOP, EC 3.4.24.15) and neurolysin (EC 3.4.24.16). mdpi.comgoogle.comnovoprolabs.commedchemexpress.comnih.govnih.govinterchim.fr The principle of the assay lies in the cleavage of the peptide bond between the glycine (B1666218) and proline residues by the active enzyme. This cleavage separates the (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore from the dinitrophenyl (Dnp) quencher, resulting in a measurable increase in fluorescence. interchim.fr The excitation and emission wavelengths for this fluorophore are typically 320 nm and 420 nm, respectively. mdpi.com

This specificity allows for the differential profiling of protease activity in complex biological samples. For instance, researchers can use this substrate to specifically measure the activity of TOP or neurolysin without significant interference from other proteases. A study on potential neurolysin activators demonstrated the specificity of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH. While the compounds being tested affected the hydrolysis of this substrate by neurolysin and TOP, they did not alter the hydrolysis of different fluorogenic substrates by other peptidases such as angiotensin-converting enzyme (ACE), angiotensin-converting enzyme 2 (ACE2), and neprilysin (NEP). google.comnih.gov This highlights the value of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in selectively screening for modulators of TOP and neurolysin activity.

Table 1: Differential Protease Activity Profiling

Protease Substrate Effect of Activators (NlnA#1, NlnA#2)
Thimet Oligopeptidase (TOP) Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH No significant effect
Neurolysin (Nln) Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Concentration-dependent increase in hydrolysis
Angiotensin-Converting Enzyme (ACE) Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH No effect
Angiotensin-Converting Enzyme 2 (ACE2) Mca-Ala-Pro-Lys(Dnp)-OH No effect
Neprilysin (NEP) Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH No effect

This table is based on findings from a study on neurolysin activators, demonstrating the substrate's specificity. google.comnih.gov

Absence of Cleavage by Non-Target Proteases (e.g., ClpP)

A key aspect of the utility of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is its resistance to cleavage by proteases other than its specific targets. A notable example is the mitochondrial caseinolytic protease P (ClpP). Research has shown that Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is not a substrate for ClpP. nih.gov In studies investigating activators of ClpP, such as imipridones and acyldepsipeptide 1 (ADEP1), this peptide was used as a negative control. The results demonstrated that even when ClpP was hyperactivated by these compounds, no cleavage of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH was observed. nih.govgoogle.com This confirms the high specificity of the substrate and its suitability for distinguishing the activity of TOP and neurolysin from that of ClpP and other unrelated proteases.

Table 2: Specificity of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH with ClpP

Condition Protease Substrate Result
Basal Activity ClpP Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH No cleavage
Activated with Imipridones ClpP Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH No cleavage
Activated with ADEP1 ClpP Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH No cleavage

This table summarizes findings from studies on ClpP activation. nih.govgoogle.com

Role of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in Peptide Synthesis Methodologies

As a peptide-based compound, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is itself a product of peptide synthesis, and it also serves as a building block in the creation of more complex biomolecules. chemimpex.com The synthesis of this and similar fluorogenic peptides is typically achieved through solid-phase peptide synthesis (SPPS). nih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

The synthesis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH involves the incorporation of standard amino acids (proline, leucine, glycine) as well as modified residues. The D-lysine at the C-terminus is a non-standard amino acid, and the dinitrophenyl (Dnp) group is attached to the epsilon-amino group of this lysine (B10760008) residue. The (7-methoxycoumarin-4-yl)acetyl (Mca) group is typically coupled to the N-terminal amino acid of the peptide chain. The use of protecting groups is essential to prevent unwanted side reactions during the coupling steps. For instance, the lysine side chain can be protected to allow for specific modification with the Dnp group. peptide.com The final product is then cleaved from the resin and purified. The principles used in the synthesis of this peptide can be applied to create a variety of other custom peptide probes and reagents.

Application of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in Bioconjugation Strategies

The chemical structure of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH lends itself to applications in bioconjugation. chemimpex.com Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or peptide. Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH contains several functional groups that can be utilized for conjugation. The carboxylic acid group at the C-terminus and the secondary amines within the peptide backbone can potentially be used as handles for attaching other molecules.

For example, this peptide could be conjugated to a protein of interest to study its localization or to deliver a therapeutic agent to a specific site. The Mca fluorophore also provides a means of tracking the peptide and its conjugate. While specific examples of bioconjugation using this exact peptide are not extensively documented in the available literature, the general principles of peptide bioconjugation are well-established. The presence of the D-lysine also offers a site for specific enzymatic or chemical modification that is distinct from the L-amino acids typically found in proteins.

Utility of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in Studying Protein Interactions

The primary application of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in studying protein interactions lies in its use as a substrate to probe the activity of TOP and neurolysin. mdpi.comgoogle.comrndsystems.com The interaction between the peptide and the active site of these enzymes is a form of protein-ligand interaction. By monitoring the rate of cleavage of this substrate, researchers can gain insights into the enzyme's catalytic mechanism and how it is affected by various factors.

This peptide is frequently used in kinetic assays to determine key enzyme parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). mdpi.com Furthermore, it is an essential tool for screening and characterizing inhibitors and activators of TOP and neurolysin. google.comnih.gov For example, in the search for novel therapeutics, libraries of small molecules can be screened for their ability to modulate the cleavage of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH by the target enzyme. An increase or decrease in the rate of fluorescence generation indicates that a compound is interacting with the enzyme and altering its activity. This provides a high-throughput method for identifying potential drug candidates that target these specific proteases.

Methodological Considerations and Enhancements in Research Utilizing Mca Pro Leu Gly Pro D Lys Dnp Oh

Standardized Assay Buffers and Reaction Conditions for Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Substrate Cleavage

The enzymatic hydrolysis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is highly dependent on the composition of the assay buffer and the specific reaction conditions. These parameters must be carefully standardized to ensure reproducible and comparable results across experiments.

For instance, in the study of neprilysin (NEP), neurolysin (Nln), and thimet oligopeptidase (TOP), a common assay buffer used is 75 mM Tris-HCl containing 0.1 M NaCl, 0.5 µM ZnSO4, and 0.01% Triton-X at a pH of 7.4. nih.gov Another study investigating matrix metalloproteinases (MMPs) utilized a HEPES-phosphate saline solution (containing 142 mM NaCl, 4.7 mM KCl, 1.17 mM MgSO4, 1.56 mM CaCl2, 10 mM HEPES, and 1.18 mM KH2PO4 at pH 7.4) for the cleavage reaction, which was conducted at 37°C for 16 hours. nih.gov The choice of buffer components, their concentrations, and the pH are critical as they can influence enzyme stability, activity, and substrate solubility. The reaction temperature and incubation time are also key variables that directly impact the rate of substrate cleavage. nih.govnih.gov

Below is a table summarizing typical reaction conditions found in the literature for assays involving similar fluorogenic peptide substrates.

ParameterTypical Range/ValueRationale
pH 7.0 - 8.0Optimal for the activity of many neutral metalloproteinases.
Temperature 25°C - 37°CBalances enzyme activity with stability over the assay duration.
Buffer System Tris-HCl, HEPESProvides stable pH environment and is generally non-inhibitory.
Additives NaCl, CaCl2, ZnSO4Ions can be essential for enzyme structure and catalytic activity.
Substrate Concentration 10 µM - 50 µMShould ideally be at or below the Michaelis constant (Km) for kinetic studies.
Enzyme Concentration VariesDependent on the specific activity of the enzyme preparation.

It is imperative to empirically determine the optimal conditions for the specific enzyme and experimental setup being used, as these can vary.

Fluorescence Spectrophotometric Instrumentation for Monitoring Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Hydrolysis

The hydrolysis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is monitored by measuring the increase in fluorescence over time using a fluorescence spectrophotometer or a microplate reader. oup.comnih.gov The selection of appropriate excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio.

For the Mca fluorophore, the typical excitation wavelength (λex) is around 320-325 nm, and the emission wavelength (λem) is approximately 392-405 nm. bachem.cominterchim.frnih.gov Upon cleavage of the substrate, the Mca group is liberated from the quenching effect of the Dnp moiety, resulting in an increase in fluorescence intensity at these wavelengths. nih.gov

Modern instrumentation, such as the Synergy HT microplate reader or a Kontron SFM-25 fluorimeter, allows for continuous monitoring of the reaction, enabling the determination of initial reaction velocities for kinetic analysis. oup.comtno.nl Data is typically collected at regular intervals over a set period, and the rate of fluorescence increase is proportional to the enzyme activity under initial velocity conditions.

The table below provides a summary of the key spectrophotometric parameters for monitoring Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH hydrolysis.

ParameterValueDescription
Excitation Wavelength (λex) 320 - 325 nmThe wavelength of light used to excite the Mca fluorophore. bachem.cominterchim.frnih.gov
Emission Wavelength (λem) 392 - 405 nmThe wavelength at which the emitted fluorescence from the Mca group is detected. bachem.cominterchim.frnih.gov
Instrumentation Fluorescence Spectrophotometer, Microplate ReaderAllows for sensitive detection and quantification of the fluorescence signal. oup.comnih.gov
Data Acquisition Mode KineticContinuous measurement of fluorescence over time to determine reaction rates. nih.gov

It is important to note that the "inner filter effect" can occur at high substrate concentrations, where the substrate itself absorbs a significant amount of the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. nih.govinterchim.fr This effect should be considered and corrected for if necessary.

Impact of Trifluoroacetic Acid (TFA) Salt Impurities on Experimental Outcomes with Peptide Substrates

Synthetic peptides, including Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. genscript.comscispace.com Consequently, the final lyophilized peptide product is often a TFA salt. lifetein.com Residual TFA can have significant and often unpredictable effects on experimental outcomes.

TFA is a strong acid and can alter the pH of the assay solution, which can in turn affect enzyme activity. genscript.com Furthermore, TFA has been shown to interfere with cellular assays, in some cases inhibiting cell proliferation and in others increasing cell viability. genscript.com It can also act as an allosteric modulator of certain receptors. genscript.comnovoprolabs.com In the context of in vivo studies, TFA can lead to the trifluoroacetylation of amino groups in proteins, potentially eliciting an unwanted immune response. novoprolabs.com

The presence of TFA can also impact the physicochemical properties of the peptide, including its secondary structure and solubility. lifetein.com For sensitive biological assays, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, through techniques like ion exchange or further HPLC purification. genscript.comlifetein.com

The following table summarizes the potential impacts of TFA impurities on peptide-based assays.

Impact AreaDescription of TFA EffectReference
pH Alteration As a strong acid, TFA can lower the pH of the assay buffer, affecting enzyme kinetics. genscript.com
Cellular Assays Can inhibit or stimulate cell growth, leading to variable results. genscript.com
Receptor Modulation Can act as an unintended allosteric modulator of receptors like the glycine (B1666218) receptor. genscript.comnovoprolabs.com
In Vivo Effects Can induce an immune response through trifluoroacetylation of proteins. novoprolabs.com
Physicochemical Properties May alter the peptide's secondary structure and solubility. lifetein.com

Given these potential interferences, researchers should be aware of the salt form of their peptide substrate and consider TFA removal or exchange for critical applications.

Strategies for Optimizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH Assay Sensitivity and Reproducibility

Optimizing the sensitivity and reproducibility of assays utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is paramount for obtaining reliable and meaningful data. Several strategies can be employed to enhance assay performance.

A fundamental step is the careful optimization of the assay buffer and reaction conditions, as detailed in section 6.1. This includes determining the optimal pH, ionic strength, and temperature for the specific enzyme being studied.

Assay sensitivity can often be improved by adjusting the concentrations of both the enzyme and the substrate. Lowering the enzyme concentration can help to ensure that the reaction remains in the initial velocity phase for a longer period, while optimizing the substrate concentration relative to its Km value is crucial for accurate kinetic measurements. In some cases, the addition of specific ions or cofactors can enhance enzyme activity.

To improve reproducibility, it is essential to minimize sources of variability. This includes using high-purity reagents, ensuring accurate and consistent pipetting, and maintaining tight control over reaction temperature. The use of automated liquid handling systems can significantly reduce pipetting errors. Furthermore, performing assays in multi-well plates allows for the inclusion of multiple replicates and controls, which can help to identify and account for experimental variability. oup.com

The table below outlines key strategies for optimizing assay performance.

StrategyDescription
Buffer and Condition Optimization Empirically determine the optimal pH, temperature, and ionic strength for the enzyme-substrate pair.
Enzyme and Substrate Titration Systematically vary the concentrations of both enzyme and substrate to find the optimal working range.
Use of High-Purity Reagents Minimize the presence of contaminants that could interfere with the assay, such as TFA. genscript.com
Accurate Liquid Handling Employ calibrated pipettes or automated systems to reduce volume errors.
Temperature Control Use a temperature-controlled plate reader or water bath to maintain a constant reaction temperature. oup.com
Inclusion of Controls Run appropriate controls, such as no-enzyme and no-substrate wells, to account for background fluorescence and non-enzymatic hydrolysis.
Replicates Perform each experimental condition in multiple replicates to assess and improve reproducibility. oup.com

By implementing these methodological considerations and optimization strategies, researchers can enhance the quality and reliability of data generated using the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate.

Future Directions and Emerging Research Applications of Mca Pro Leu Gly Pro D Lys Dnp Oh

Integration into High-Throughput Screening Platforms for Protease Modulators

The unique characteristics of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH make it an ideal tool for high-throughput screening (HTS) of potential modulators of protease activity, particularly for thimet oligopeptidase. HTS assays are crucial in drug discovery for rapidly assessing large libraries of chemical compounds for their ability to inhibit or activate a specific target. The "mix-and-read" format of FRET-based assays using this substrate is highly amenable to automation and miniaturization in 384-well plate formats, which is a hallmark of HTS. nih.govpnas.org

The process involves incubating the enzyme (TOP) with the substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH and a library of test compounds. A decrease in the rate of fluorescence increase indicates inhibition of the enzyme by a compound, identifying it as a "hit." nih.gov Research has demonstrated the use of this specific FRET peptide to determine the inhibition constants (Ki) of TOP inhibitors, confirming its suitability for such screening campaigns. mdpi.com The development of robust HTS assays is a critical step in identifying novel chemical scaffolds that can be optimized into potent and selective drugs. nih.gov

Table 1: Application of FRET Substrates in High-Throughput Screening

FeatureDescriptionRelevance to Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
Assay Principle Förster Resonance Energy Transfer (FRET)Cleavage of the peptide by an enzyme separates a fluorophore (Mca) and a quencher (Dnp), leading to a fluorescent signal.
Assay Format Homogeneous (mix-and-read)Simplifies automation and reduces the number of steps, making it ideal for HTS. nih.gov
Detection Method Fluorescence intensityAllows for rapid and sensitive measurement of enzyme activity in real-time.
Application Screening for enzyme inhibitors/activatorsEnables the identification of "hit" compounds from large chemical libraries that modulate protease activity. nih.gov

Advancements in Peptide-Based Therapeutic Design utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

The development of therapeutic peptides is a rapidly growing field, offering advantages such as high specificity and potency. frontiersin.orgunive.itnih.gov Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH plays a pivotal role in the early stages of this process by facilitating the discovery of selective inhibitors for metalloproteinases like TOP. Once potent inhibitors are identified through HTS, their peptide or peptidomimetic structures can serve as a blueprint for designing novel therapeutics.

The strategy involves a few key steps. First, screening identifies initial peptide inhibitors. These are then studied to understand their structure-activity relationship (SAR), often leading to the synthesis of modified peptides with improved properties like stability and cell permeability. For instance, insights gained from how an inhibitory peptide binds to the active site of TOP, which is elucidated using substrates like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, can guide the design of more drug-like small molecules or stabilized peptides. mdpi.com This approach of using peptide substrates to find inhibitors that then inform therapeutic design is a cornerstone of modern drug discovery for proteases. mdpi.comnih.gov

Exploration in Diagnostics Requiring Specific Peptide Interactions

The dysregulation of thimet oligopeptidase has been implicated in various pathological conditions, including neurodegenerative diseases. This has spurred interest in using its activity as a biomarker for disease diagnosis and progression. Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is a valuable tool in this exploratory research. For example, recent proteomic studies have identified TOP (also known as THOP1) as a potential cerebrospinal fluid (CSF) biomarker for Alzheimer's disease, with increased levels observed in patients. nih.gov

An assay utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH could be developed to measure TOP activity in patient samples, such as CSF. An elevated enzymatic activity could serve as a diagnostic or prognostic indicator. The high sensitivity of FRET-based assays is particularly advantageous for detecting the often-low concentrations of biomarkers in biological fluids. eurogentec.com The development of such diagnostic tools is crucial for early disease detection and for monitoring the efficacy of therapeutic interventions. nih.gov

Table 2: Research Findings on Thimet Oligopeptidase (THOP1) as a Biomarker

FindingImplication for DiagnosticsSource
Increased THOP1 levels in the CSF of patients with mild cognitive impairment and Alzheimer's disease.CSF THOP1 could serve as an early and specific biomarker for Alzheimer's disease. nih.gov
A CSF protein panel including THOP1 can discriminate Alzheimer's from other neurodegenerative dementias.A diagnostic assay based on a panel of biomarkers including THOP1 could improve diagnostic accuracy. nih.gov

Novel Approaches in Neuroscience Research facilitated by Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

Thimet oligopeptidase plays a critical role in the metabolism of neuropeptides in the brain, which are key signaling molecules involved in a vast array of neuronal functions, including learning, memory, and mood regulation. mdpi.com The ability to measure TOP activity in real-time using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH opens up new avenues for neuroscience research. For instance, studies on knockout mice lacking the THOP1 gene have revealed its importance in behavior and cognition, with these mice showing depressive-like behaviors and deficits in attention and memory. mdpi.com

Furthermore, FRET-based probes are increasingly being used to study the molecular mechanisms of synaptic plasticity, the cellular basis of learning and memory. nih.govmit.edumaxplanckneuroscience.org By using substrates like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, researchers can investigate how TOP activity is modulated during synaptic events and how this impacts neuropeptide signaling. nih.gov This could provide crucial insights into the pathophysiology of various neurological and psychiatric disorders where neuropeptide signaling is disrupted. The application of such fluorescent probes in live-cell imaging and in vivo studies is a rapidly advancing frontier in neuroscience. nih.govmaxplanckneuroscience.org

Q & A

Q. What is the structural and functional rationale behind the design of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH as a FRET substrate?

The compound incorporates a 7-methoxycoumarin-4-ylacetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, linked via a protease-cleavable sequence (Pro-Leu-Gly-Pro). FRET occurs when the fluorophore and quencher are in proximity, suppressing fluorescence. Hydrolysis of the peptide bond by Thimet oligopeptidase (TOP) disrupts FRET, releasing measurable fluorescence . The D-lysine configuration enhances resistance to nonspecific proteolysis, improving specificity for TOP .

Q. How should researchers optimize experimental conditions for Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in enzyme activity assays?

  • Substrate concentration : Use 10–15 μM, as higher concentrations may lead to self-quenching or nonspecific binding (Fig. 4 in ).
  • Buffer conditions : Maintain pH 7.0–7.4 and include 0.01% Triton X-100 to prevent aggregation .
  • Controls : Include negative controls (e.g., enzyme inhibitors like 1,10-phenanthroline) to validate specificity .

Q. What are common pitfalls in interpreting fluorescence data from Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH assays?

  • Inner filter effects : High substrate concentrations absorb excitation/emission light, artificially reducing fluorescence. Correct using the formula: Fcorrected=Fobserved×10(Aex+Aem)/2F_{\text{corrected}} = F_{\text{observed}} \times 10^{(A_{\text{ex}} + A_{\text{em}})/2}.
  • Enzyme kinetics : Use Michaelis-Menten analysis to distinguish between substrate inhibition and cooperative effects. Nonlinear regression tools (e.g., GraphPad Prism) are recommended .

Advanced Research Questions

Q. How can Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH be applied to investigate allosteric modulation of Thimet oligopeptidase?

Co-incubate the substrate with potential modulators (e.g., His-Tyr dipeptides) and monitor fluorescence changes. In Fig. 4 , His-Tyr increased TOP activity by 40% at 100 μM, suggesting allosteric binding. Use stopped-flow kinetics to resolve rapid conformational changes and validate via mutagenesis (e.g., altering TOP’s regulatory domain).

Q. What methodological approaches resolve contradictions in fluorescence trends observed with this substrate?

  • Unexpected quenching : Check for contamination with nonspecific proteases (e.g., trypsin) via SDS-PAGE or mass spectrometry.
  • Nonlinear hydrolysis curves : Perform singular value decomposition (SVD) on time-resolved fluorescence data to distinguish multiple enzymatic phases .

Q. How can researchers adapt Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH for high-throughput drug screening?

  • Plate reader optimization : Use black 384-well plates to minimize background noise.
  • Z’-factor validation : Ensure a Z’ > 0.5 by comparing positive (enzyme + substrate) and negative (substrate alone) controls.
  • Data normalization : Express activity as ΔF/min\Delta F/\text{min} relative to a reference inhibitor (e.g., 10 μM captopril) .

Q. What strategies address the compound’s solubility limitations in complex biological matrices?

  • Solubilization : Pre-dissolve in DMSO (≤2% final concentration) and dilute in assay buffer containing 0.1% BSA.
  • Hydrophilic modification : Introduce polar residues (e.g., aspartate) in synthetic analogs while retaining cleavage specificity .

Data Analysis and Validation

Q. How should researchers validate the specificity of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH for TOP over related metallopeptidases?

  • Competitive inhibition assays : Test cross-reactivity with ACE, NEP, and ACE2 using known inhibitors (e.g., lisinopril for ACE).
  • Structural modeling : Align TOP’s active site with other peptidases using PyMOL to identify divergent substrate-binding residues .

Q. What statistical methods are critical for analyzing dose-response data generated with this substrate?

  • Four-parameter logistic model : Fit dose-response curves to calculate IC50 or EC50 values.
  • ANOVA with Tukey’s post hoc test : Compare multiple experimental groups (e.g., inhibitor concentrations) .

Q. How can Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH be integrated with orthogonal techniques (e.g., HPLC-MS) for mechanistic studies?

  • Parallel reaction monitoring : Use HPLC to quantify hydrolysis products (Mca-Pro-Leu and Gly-Pro-D-Lys(Dnp)-OH) and correlate with fluorescence data.
  • Stopped-flow fluorescence : Resolve pre-steady-state kinetics (e.g., kcatk_{\text{cat}} and KmK_{\text{m}}) and validate with MS-based product analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.